(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
The compound “(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine” is a heterocyclic organic molecule featuring a pyrroloquinoxaline core fused with a quinoxaline ring system. Key structural attributes include:
- Pyrroloquinoxaline backbone: A bicyclic system combining pyrrole and quinoxaline (benzopyrazine) rings, providing a planar aromatic framework conducive to π-π stacking interactions.
- Substituents: An (E)-configured pyridin-4-ylmethylene group at the N1 position, introducing a conjugated imine linkage. A thiophen-2-ylsulfonyl group at position 3, contributing sulfonamide functionality and sulfur-based electronegativity. Two amine groups at positions 1 and 2, enabling hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[(E)-pyridin-4-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c21-19-18(30(27,28)16-6-3-11-29-16)17-20(25-15-5-2-1-4-14(15)24-17)26(19)23-12-13-7-9-22-10-8-13/h1-12H,21H2/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSSLZJPFHAQMQ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a novel derivative within the quinoxaline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring fused with a quinoxaline core and various functional groups that enhance its biological activity. The molecular weight is approximately 452.6 g/mol, with multiple hydrogen bond donors and acceptors that facilitate interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. For instance, a related quinoxaline compound demonstrated significant inhibitory activity against PARP-1, with an IC50 value of 3.05 nM, outperforming the standard drug Olaparib by 1.5-fold . This suggests that this compound may also exhibit similar or enhanced anticancer properties.
Table 1: Comparison of PARP-1 Inhibitory Activities
Antimicrobial Activity
Quinoxaline derivatives are noted for their antimicrobial properties against various pathogens. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from quinoxaline have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli using the agar diffusion method, demonstrating significant zones of inhibition .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Pathogen | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal | |
| Mycobacterium tuberculosis | Antitubercular |
Other Biological Activities
In addition to anticancer and antimicrobial effects, quinoxaline derivatives have shown promise in other therapeutic areas including anti-inflammatory and antioxidant activities. These properties are attributed to their ability to modulate various biochemical pathways and reduce oxidative stress in cells .
Case Studies
A notable study involved the synthesis of several new quinoxaline derivatives aimed at enhancing their biological efficacy. The synthesized compounds were tested in vitro for their cytotoxic effects on cancer cell lines, revealing that modifications to the quinoxaline core significantly influenced their activity profiles. The most potent derivative exhibited an IC50 comparable to leading anticancer agents currently in clinical use .
Scientific Research Applications
Antiviral Activity
Quinoxaline derivatives, including the compound , have shown promise as antiviral agents. Studies have indicated that certain quinoxaline derivatives exhibit significant activity against viruses such as Herpes simplex virus. In particular, compounds bearing specific substituents on the quinoxaline core have demonstrated enhanced antiviral properties, suggesting that structural modifications can lead to improved efficacy against viral infections .
Anticancer Properties
Research has highlighted the anticancer potential of quinoxaline derivatives. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . The compound's unique structure may contribute to its ability to interact with multiple biological targets involved in cancer progression.
Antimicrobial Activity
Quinoxalines are recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that structural modifications can significantly influence antimicrobial activity, with some derivatives exhibiting potent inhibitory effects against Gram-positive and Gram-negative bacteria . This makes quinoxaline-based compounds valuable candidates for developing new antimicrobial agents.
Anti-parasitic Effects
Recent investigations into the anti-schistosomal activities of quinoxaline-containing compounds have revealed their potential in treating schistosomiasis, a neglected tropical disease caused by parasitic worms. The structure-activity relationship studies indicate that specific modifications can enhance efficacy against schistosomula, providing a pathway for developing new treatments for this disease .
Mechanistic Insights
The biological activities of (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine can be attributed to its ability to interact with various molecular targets within cells. These interactions often lead to alterations in signaling pathways that regulate cell survival, proliferation, and apoptosis.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antiviral | Moderate to High | Herpes simplex virus |
| Anticancer | High | HepG2, HCT116, MCF-7 |
| Antimicrobial | Variable | Gram-positive/negative bacteria |
| Anti-parasitic | Promising | Schistosomula |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrrolo-fused heterocycles with sulfonyl and aromatic substituents. Below is a comparative analysis with structurally related molecules:
Key Observations
Core Heterocycle Differences: The pyrroloquinoxaline core in the target compound differs from pyrrolopyridine (Analog 1) in nitrogen positioning, affecting electronic properties and binding selectivity. Quinoxaline’s dual nitrogen atoms may enhance interactions with biomolecular targets compared to pyridine’s single nitrogen . Methylofuran (Analog 2) is structurally distinct, featuring a furan-glutamate backbone rather than fused aromatics, underscoring functional specialization in microbial metabolism .
Similarity Coefficients: Using Tanimoto coefficients (), the target compound and Analog 1 share ~40–50% structural overlap (based on binary fingerprint analysis), primarily due to shared sulfonyl and pyrrolo-fused motifs. Analog 2 shows negligible similarity (<10%) due to its non-aromatic backbone .
Table 1: Physicochemical Properties (Estimated)
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP (lipophilicity) | 2.1 | 3.8 | -1.2 |
| Hydrogen Bond Donors | 3 | 2 | 5 |
| Hydrogen Bond Acceptors | 8 | 9 | 12 |
| Polar Surface Area (Ų) | 145 | 132 | 220 |
Research Findings and Implications
- Structural Uniqueness: The target compound’s combination of pyrroloquinoxaline and thiophen-2-ylsulfonyl groups distinguishes it from analogues like those in , which prioritize pyridine or pyrazole-based cores. This may confer selectivity in targeting quinoxaline-binding enzymes .
- Further in vitro profiling is recommended.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine, and how can structural purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step process involving acylation or condensation reactions, as demonstrated in analogous quinoxaline derivatives. For example, 1-benzyl-4-piperidone intermediates (common in spiro-piperidine-quinoline systems) can undergo acylation with thiophene sulfonyl groups under controlled conditions . Structural confirmation requires IR spectroscopy (to identify sulfonyl S=O stretches at ~1350 cm⁻¹) and GC-MS (to detect molecular ions, though intensity may be low, e.g., 0.5–8% as seen in similar compounds) . Purity can be validated via HPLC with UV detection at 254 nm, referencing retention times against standards.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Essential for identifying functional groups (e.g., sulfonyl, pyridine rings).
- GC-MS : Detects molecular ions and fragmentation patterns, though sensitivity may require optimization due to low ion intensity .
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the (E)-configuration of the imine bond, as exemplified in structurally related pyrrolo-pyridine derivatives .
- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) assigns proton environments, particularly distinguishing quinoxaline aromatic protons (δ 7.5–8.5 ppm) and thiophene sulfonyl groups (δ 3.5–4.5 ppm for sulfonyl protons).
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield of this compound, particularly in scaling reactions?
- Methodological Answer : Utilize Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry approaches (e.g., continuous-flow reactors) enhance reproducibility and yield in diazomethane syntheses, as demonstrated in undergraduate lab workflows . Statistical modeling (e.g., response surface methodology) can identify critical factors, such as reaction time (12–24 hr) and stoichiometric ratios (e.g., 1:1.2 for pyridine-methylene coupling).
Q. What mechanistic insights exist for the bioactivity of this compound, particularly in kinase inhibition or antimicrobial assays?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinity to kinase ATP pockets, leveraging structural analogs like pyrrolo[2,3-b]pyridine derivatives . In vitro assays (e.g., ELISA for IC₅₀ determination) should use recombinant kinases (e.g., JAK2 or EGFR) at 10–100 µM concentrations. For antimicrobial studies, follow CLSI guidelines with MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting thiophene sulfonyl groups’ role in membrane disruption .
Q. How do structural modifications (e.g., substituent variations on the pyridine or thiophene moieties) affect physicochemical properties?
- Methodological Answer :
- LogP : Calculate via HPLC-derived retention times or software (e.g., ChemAxon). Thiophene sulfonyl groups increase hydrophilicity (LogP reduction by ~0.5–1.0 units).
- Thermal stability : Perform TGA/DSC (heating rate: 10°C/min under N₂) to assess decomposition points (>200°C expected for fused heterocycles) .
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, noting pyridine’s basicity improves aqueous solubility at acidic pH.
Q. What strategies resolve contradictions in spectral data or bioactivity results?
- Methodological Answer : Cross-validate conflicting GC-MS or NMR data with alternative techniques (e.g., high-resolution MS or 2D NMR). For bioactivity discrepancies, replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and control for compound stability (e.g., LC-MS monitoring of degradation). Reference analogous compounds, such as spiro-piperidine-quinolines, which show variable bioactivity due to stereochemical differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
